molecular formula C17H11Cl2FN4O2S2 B2810706 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-78-8

2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2810706
CAS No.: 392297-78-8
M. Wt: 457.32
InChI Key: BEAYCZDBAZTDHC-UHFFFAOYSA-N
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Description

This compound, 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) [Source] . Its primary research value lies in its ability to potently suppress angiogenesis—the formation of new blood vessels—by targeting the VEGFR2 signaling pathway, which is a critical driver of this process [Source] . Consequently, it is a crucial tool compound in oncology research for investigating tumor growth and metastasis, as many cancers are highly dependent on angiogenesis for their survival and proliferation. Researchers utilize this inhibitor to elucidate the specific roles of VEGFR2 in cellular and disease models, to study downstream signaling cascades, and to evaluate its potential as a therapeutic target in various pathological contexts beyond oncology, including certain ophthalmic and inflammatory conditions. The design of this molecule incorporates a 1,3,4-thiadiazole scaffold, a structure frequently associated with kinase inhibitory activity, optimizing its interaction with the VEGFR2 kinase domain.

Properties

IUPAC Name

2,4-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN4O2S2/c18-9-1-6-12(13(19)7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYCZDBAZTDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Thioether vs. Thione : Unlike tautomerizing thione-containing analogs (e.g., compounds in ), the thioether linkage in the target compound provides stability against tautomerization, which may influence bioavailability .
  • Hybrid Systems: Compounds like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide () introduce cyanomethyl groups, increasing polarity and insecticidal activity, whereas the target compound’s fluorophenylacetamide side chain may optimize pharmacokinetics .

Physicochemical Properties

  • Spectroscopic Signatures : The IR spectrum of the target compound would display ν(C=O) at ~1660–1680 cm⁻¹ (amide I band) and ν(N–H) at ~3150–3300 cm⁻¹, consistent with analogs in . Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
  • Solubility : The dichloro and fluorophenyl groups likely reduce aqueous solubility compared to methoxy or methyl-substituted analogs (e.g., ), necessitating formulation enhancements for in vivo applications.

Biological Activity

The compound 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13Cl2FN4OSC_{15}H_{13}Cl_2FN_4OS, with a molecular weight of approximately 393.26 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms and functional groups such as amines and carbonyls may enhance its reactivity and biological efficacy.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study showed that derivatives of 1,3,4-thiadiazole demonstrated notable antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring increased the antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Compounds similar to the target molecule have also shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .

Anticancer Activity

The thiadiazole derivatives have been studied for their anticancer properties. Notably:

  • Cell Line Studies : The compound demonstrated cytotoxic effects in various cancer cell lines. For example, certain analogs exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols were synthesized and evaluated for their antimicrobial activity. The study reported that some derivatives exhibited MIC values lower than standard drugs like itraconazole .
  • Case Study on Anticancer Potential : In vitro studies conducted on human glioblastoma U251 cells revealed that certain thiadiazole derivatives had significant cytotoxic effects with IC50 values indicating higher potency compared to traditional treatments .

Table 1: Biological Activities of Related Thiadiazole Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
Compound AAntibacterialE. coli10
Compound BAntifungalC. albicans24
Compound CAnticancerU251 Glioblastoma Cells15
Compound DAntimicrobialS. aureus12

Table 2: Structure-Activity Relationship (SAR) Insights

Substituent TypeEffect on Activity
Halogen (F/Cl)Increased antibacterial potency
Amino GroupEnhanced cytotoxicity
Carbonyl GroupImproved antifungal activity

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents .
  • Step 2: Introduction of the thioether linkage by reacting a thiol-containing intermediate (e.g., 2-((4-fluorophenyl)amino)-2-oxoethyl thiol) with a halogenated thiadiazole derivative under basic conditions (e.g., K₂CO₃ in acetone) .
  • Step 3: Amide bond formation between the thiadiazole intermediate and 2,4-dichlorobenzoyl chloride using coupling agents like DCC or HOBt .
    Key considerations: Optimize reaction time (3–6 hours), solvent choice (DMF or dichloromethane), and temperature (reflux conditions) to maximize yield (typically 60–80%) and purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons in the 4-fluorophenyl (δ 7.2–7.4 ppm) and benzamide (δ 8.0–8.2 ppm) moieties .
    • ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and thiadiazole carbons (δ 155–160 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 495.98) .
  • Infrared Spectroscopy (IR): Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Target Identification: Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2 or kinases) or receptors (e.g., G-protein-coupled receptors) .
  • Biochemical Assays:
    • Measure IC₅₀ values for enzyme inhibition (e.g., COX-1/2 assays) using fluorometric or colorimetric methods .
    • Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cellular Studies: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with dose ranges of 1–100 µM .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Structural Variability: Compare substituent effects (e.g., electron-withdrawing Cl vs. F groups) on bioactivity .
  • Assay Standardization: Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and protocols (e.g., 48-hour incubation) to minimize variability .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ values or selectivity ratios .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modifications:
    • Replace the 4-fluorophenyl group with 2,4-difluorophenyl to enhance metabolic stability .
    • Substitute the thioether linkage with sulfone to improve solubility .
  • Evaluation Metrics:
    • Measure logP (HPLC) to assess lipophilicity.
    • Test plasma stability (e.g., 90% remaining after 2 hours in human plasma) .
  • Computational Tools: Use QSAR models to predict ADMET properties and prioritize analogs .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing thiadiazole-containing compounds, and how can they be mitigated?

  • Low Yields in Cyclization Steps:
    • Use excess POCl₃ (3–4 equivalents) and anhydrous conditions to drive thiadiazole ring formation .
  • Byproduct Formation:
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography .
  • Hydrolysis Sensitivity: Store intermediates at –20°C under nitrogen to prevent degradation of labile groups (e.g., acetamide) .

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